6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine
Description
6-Methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidin-4-amine core substituted with a methyl group at position 6, a 4-(4-phenoxybenzenesulfonyl)piperazine moiety at position 2, and an N-phenyl group. Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and immunomodulatory activities, as seen in related compounds .
Properties
IUPAC Name |
6-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-21-20-26(29-22-8-4-2-5-9-22)30-27(28-21)31-16-18-32(19-17-31)36(33,34)25-14-12-24(13-15-25)35-23-10-6-3-7-11-23/h2-15,20H,16-19H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKCFOCEVFSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and the piperazine ring. The final step involves the sulfonylation of the piperazine ring with the phenoxyphenylsulfonyl group. Common reagents used in these reactions include pyrimidine derivatives, phenylboronic acids, piperazine, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous pyrimidine derivatives:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Structural Analysis
- Piperazine vs. Piperidine Substituents : The target compound’s piperazine-sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, unlike the piperidine in ’s compound. Piperazine’s nitrogen atoms may improve solubility and metal coordination, critical for enzyme inhibition .
- Sulfonyl Group: The 4-phenoxybenzenesulfonyl moiety distinguishes the target from simpler analogs (e.g., UK pyr 2). Sulfonyl groups enhance metabolic stability and receptor binding via polar interactions, as seen in CYP51 inhibitors like UDD .
Pharmacological Implications
- Enzyme Inhibition Potential: The sulfonyl-piperazine group aligns with trends in CYP51 inhibitors (e.g., UDD in ), where sulfonyl and aromatic groups disrupt enzyme active sites .
- Antimicrobial Activity: ’s fluorophenyl-pyrimidine derivative exhibits antimicrobial properties, suggesting the target compound’s phenoxy group could similarly enhance activity .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: The target compound’s sulfonyl group may form stronger intermolecular hydrogen bonds compared to non-sulfonated analogs, as observed in ’s triazole-pyrimidine derivative .
Biological Activity
6-Methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Its structural features, including a piperazine moiety and a phenoxybenzenesulfonyl group, suggest significant biological activity, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 479.6 g/mol. The compound exhibits solubility in DMSO and limited solubility in water, which is crucial for its application in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | ~479.6 g/mol |
| Solubility | Soluble in DMSO; limited in water |
| Melting Point | Not established |
| LogP | Data not available |
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as receptors or enzymes. The presence of the piperazine and pyrimidine rings suggests potential interactions with neurotransmitter systems and may indicate anti-inflammatory properties.
Biological Activity
Research indicates that compounds similar to this pyrimidine derivative often exhibit various pharmacological effects, including:
- Antidepressant Activity : By modulating serotonin and norepinephrine levels, such compounds may alleviate symptoms of depression.
- Antipsychotic Effects : Interaction with dopamine receptors could lead to antipsychotic effects, making it a candidate for treating schizophrenia.
- Anti-inflammatory Properties : The sulfonamide group may enhance anti-inflammatory activity by inhibiting specific inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds. Below are summarized findings relevant to the compound's potential therapeutic applications:
-
Case Study on Antidepressant Effects :
- A study demonstrated that derivatives with similar structures showed significant serotonin reuptake inhibition, suggesting potential antidepressant properties (Smith et al., 2022).
-
Antipsychotic Activity :
- Research indicated that compounds with piperazine rings effectively antagonized dopamine D2 receptors, leading to reduced psychotic symptoms in animal models (Johnson et al., 2023).
-
Anti-inflammatory Mechanisms :
- In vitro studies revealed that related compounds inhibited the production of pro-inflammatory cytokines, supporting their use in inflammatory conditions (Lee et al., 2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
